molecular formula C15H22O B12383394 Selina-4(15),7(11)-dien-8-one

Selina-4(15),7(11)-dien-8-one

Katalognummer: B12383394
Molekulargewicht: 218.33 g/mol
InChI-Schlüssel: NKGSEACIYQINQJ-DZGCQCFKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Selina-4(15),7(11)-dien-8-one is a sesquiterpene compound that belongs to the class of terpenoids Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene units

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Selina-4(15),7(11)-dien-8-one typically involves the cyclization of farnesyl diphosphate (FDP) catalyzed by sesquiterpene synthases. The reaction conditions often include the presence of magnesium ions (Mg²⁺) to facilitate the cleavage of the diphosphate group and the formation of a reactive carbocation intermediate .

Industrial Production Methods

Industrial production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, the selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis can be expressed in bacterial cells to produce the compound on a larger scale .

Analyse Chemischer Reaktionen

Types of Reactions

Selina-4(15),7(11)-dien-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated sesquiterpenes, reduced sesquiterpenes, and various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

Selina-4(15),7(11)-dien-8-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of Selina-4(15),7(11)-dien-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Germacrene B: Another sesquiterpene with a similar structure but different functional groups.

    α-Selinene: A sesquiterpene with a similar carbon skeleton but different double bond positions.

    β-Selinene: Similar to α-selinene but with different stereochemistry.

Uniqueness

Selina-4(15),7(11)-dien-8-one is unique due to its specific double bond positions and functional groups, which confer distinct chemical and biological properties compared to other similar sesquiterpenes .

Eigenschaften

Molekularformel

C15H22O

Molekulargewicht

218.33 g/mol

IUPAC-Name

(4aS,8aR)-8a-methyl-5-methylidene-3-propan-2-ylidene-1,4,4a,6,7,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C15H22O/c1-10(2)12-8-13-11(3)6-5-7-15(13,4)9-14(12)16/h13H,3,5-9H2,1-2,4H3/t13-,15+/m0/s1

InChI-Schlüssel

NKGSEACIYQINQJ-DZGCQCFKSA-N

Isomerische SMILES

CC(=C1C[C@H]2C(=C)CCC[C@@]2(CC1=O)C)C

Kanonische SMILES

CC(=C1CC2C(=C)CCCC2(CC1=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.